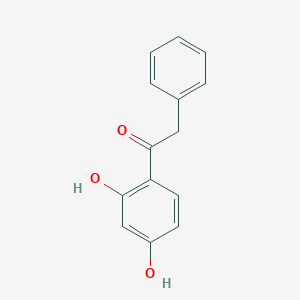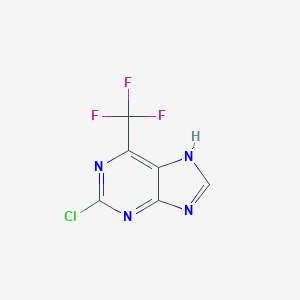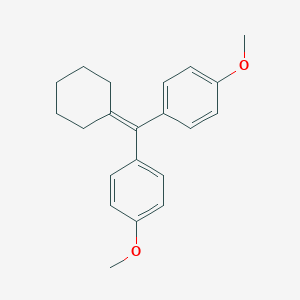
1-(Cyclohexylidene(4-methoxyphenyl)methyl)-4-methoxybenzene
概要
説明
1-(Cyclohexylidene(4-methoxyphenyl)methyl)-4-methoxybenzene, also known as CM, is a chemical compound that has been extensively studied for its potential therapeutic applications. CM is a member of the family of compounds known as benzylidene derivatives, which have been shown to exhibit a wide range of biological activities. In
作用機序
The mechanism of action of 1-(Cyclohexylidene(4-methoxyphenyl)methyl)-4-methoxybenzene is not fully understood. However, it has been shown to inhibit the activity of various enzymes and transcription factors that are involved in inflammation and cancer. 1-(Cyclohexylidene(4-methoxyphenyl)methyl)-4-methoxybenzene has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
生化学的および生理学的効果
1-(Cyclohexylidene(4-methoxyphenyl)methyl)-4-methoxybenzene has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines and chemokines, which are involved in the pathogenesis of various diseases. 1-(Cyclohexylidene(4-methoxyphenyl)methyl)-4-methoxybenzene has also been shown to inhibit the activity of various enzymes and transcription factors that are involved in cancer progression. Additionally, 1-(Cyclohexylidene(4-methoxyphenyl)methyl)-4-methoxybenzene has been shown to exhibit antioxidant activity, which may contribute to its potential therapeutic effects.
実験室実験の利点と制限
One of the advantages of 1-(Cyclohexylidene(4-methoxyphenyl)methyl)-4-methoxybenzene is that it exhibits a wide range of biological activities, which makes it a promising candidate for the development of novel therapeutics. Additionally, 1-(Cyclohexylidene(4-methoxyphenyl)methyl)-4-methoxybenzene is relatively easy to synthesize and purify, which makes it a convenient compound to work with in the laboratory. One of the limitations of 1-(Cyclohexylidene(4-methoxyphenyl)methyl)-4-methoxybenzene is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
将来の方向性
There are several future directions for research on 1-(Cyclohexylidene(4-methoxyphenyl)methyl)-4-methoxybenzene. One direction is to further elucidate its mechanism of action, which may provide insights into its potential therapeutic applications. Another direction is to explore its potential use in combination with other drugs or therapies, which may enhance its therapeutic efficacy. Additionally, further studies are needed to determine the safety and efficacy of 1-(Cyclohexylidene(4-methoxyphenyl)methyl)-4-methoxybenzene in animal models and humans.
Conclusion:
In conclusion, 1-(Cyclohexylidene(4-methoxyphenyl)methyl)-4-methoxybenzene is a promising compound that exhibits a wide range of biological activities. It has been extensively studied for its potential therapeutic applications, including cancer, Alzheimer's disease, and Parkinson's disease. 1-(Cyclohexylidene(4-methoxyphenyl)methyl)-4-methoxybenzene has been shown to exhibit anti-inflammatory, antioxidant, and anticancer activities. While there are still many unanswered questions about its mechanism of action and potential therapeutic applications, 1-(Cyclohexylidene(4-methoxyphenyl)methyl)-4-methoxybenzene represents a promising candidate for the development of novel therapeutics.
科学的研究の応用
1-(Cyclohexylidene(4-methoxyphenyl)methyl)-4-methoxybenzene has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer activities. 1-(Cyclohexylidene(4-methoxyphenyl)methyl)-4-methoxybenzene has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
特性
CAS番号 |
10218-57-2 |
|---|---|
製品名 |
1-(Cyclohexylidene(4-methoxyphenyl)methyl)-4-methoxybenzene |
分子式 |
C21H24O2 |
分子量 |
308.4 g/mol |
IUPAC名 |
1-[cyclohexylidene-(4-methoxyphenyl)methyl]-4-methoxybenzene |
InChI |
InChI=1S/C21H24O2/c1-22-19-12-8-17(9-13-19)21(16-6-4-3-5-7-16)18-10-14-20(23-2)15-11-18/h8-15H,3-7H2,1-2H3 |
InChIキー |
DSKROVAOMFMFPL-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=C2CCCCC2)C3=CC=C(C=C3)OC |
正規SMILES |
COC1=CC=C(C=C1)C(=C2CCCCC2)C3=CC=C(C=C3)OC |
その他のCAS番号 |
10218-57-2 |
同義語 |
1-[cyclohexylidene(4-methoxyphenyl)methyl]-4-methoxybenzene |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details














Synthesis routes and methods II
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

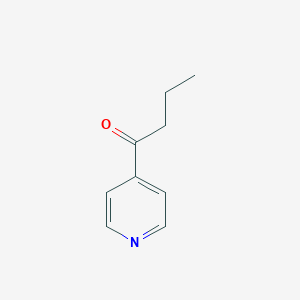
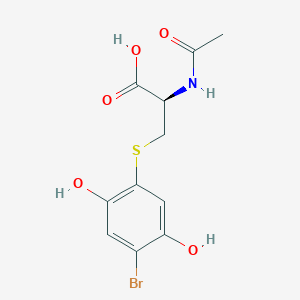
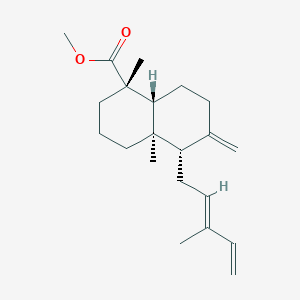
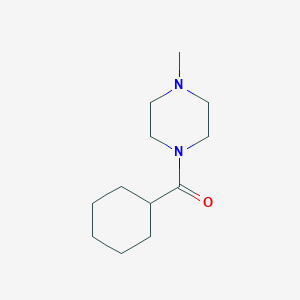

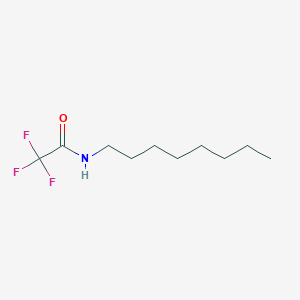
![(3s,6s)-3,6-Bis[(5-hydroxy-1h-indol-3-yl)methyl]piperazine-2,5-dione](/img/structure/B160741.png)
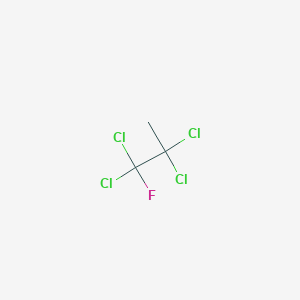
![6-Methyl-1H-imidazo[1,2-b]pyrazole-1-carbaldehyde](/img/structure/B160748.png)
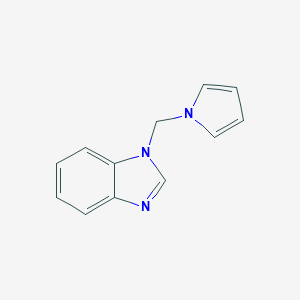
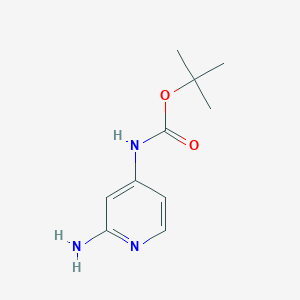
![(1R,6S)-6-Propan-2-ylbicyclo[4.2.0]octan-2-one](/img/structure/B160753.png)
